4,4'-Bis((4-methoxy-6-phenoxy-s-triazin-2-yl)amino)-2,2'-stilbenedisulfonic acid disodium salt
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Overview
Description
Disodium 4,4’-bis[4-methoxy-6-phenoxy-1,3,5-triazin-2-ylamino]stilbene-2,2’-disulphonate is a synthetic organic compound primarily used as a fluorescent whitening agent. It is known for its ability to absorb ultraviolet light and re-emit it as visible blue light, which enhances the appearance of whiteness in materials such as textiles and paper .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4,4’-bis[4-methoxy-6-phenoxy-1,3,5-triazin-2-ylamino]stilbene-2,2’-disulphonate typically involves the reaction of 4,4’-diamino-2,2’-stilbenedisulfonic acid with 4-methoxy-6-phenoxy-1,3,5-triazine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the disodium salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pH, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Disodium 4,4’-bis[4-methoxy-6-phenoxy-1,3,5-triazin-2-ylamino]stilbene-2,2’-disulphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive triazine rings.
Oxidation and Reduction: The stilbene moiety can undergo oxidation and reduction reactions, although these are less common in practical applications.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like water or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted triazine derivative .
Scientific Research Applications
Disodium 4,4’-bis[4-methoxy-6-phenoxy-1,3,5-triazin-2-ylamino]stilbene-2,2’-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in fluorescence microscopy and flow cytometry to stain and visualize biological samples.
Medicine: Investigated for its potential use in diagnostic imaging and as a marker for certain biological processes.
Industry: Widely used as a fluorescent whitening agent in the textile and paper industries to enhance the brightness and whiteness of products
Mechanism of Action
The compound exerts its effects through its ability to absorb ultraviolet light and re-emit it as visible blue light. This fluorescence mechanism involves the excitation of electrons in the stilbene moiety to a higher energy state, followed by the release of energy as visible light when the electrons return to their ground state. The triazine rings enhance the stability and efficiency of this process .
Comparison with Similar Compounds
Similar Compounds
- Disodium 4,4’-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2’-disulphonate
- Disodium 4,4’-bis[(4,6-dianilino-1,3,5-triazin-2-yl)amino]stilbene-2,2’-disulphonate
Uniqueness
Disodium 4,4’-bis[4-methoxy-6-phenoxy-1,3,5-triazin-2-ylamino]stilbene-2,2’-disulphonate is unique due to the presence of methoxy and phenoxy groups on the triazine rings, which enhance its solubility and fluorescence properties compared to similar compounds. This makes it particularly effective as a fluorescent whitening agent in various applications .
Properties
CAS No. |
3827-17-6 |
---|---|
Molecular Formula |
C34H26N8Na2O10S2 |
Molecular Weight |
816.7 g/mol |
IUPAC Name |
disodium;5-[(4-methoxy-6-phenoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-methoxy-6-phenoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C34H28N8O10S2.2Na/c1-49-31-37-29(39-33(41-31)51-25-9-5-3-6-10-25)35-23-17-15-21(27(19-23)53(43,44)45)13-14-22-16-18-24(20-28(22)54(46,47)48)36-30-38-32(50-2)42-34(40-30)52-26-11-7-4-8-12-26;;/h3-20H,1-2H3,(H,43,44,45)(H,46,47,48)(H,35,37,39,41)(H,36,38,40,42);;/q;2*+1/p-2/b14-13+;; |
InChI Key |
QOUSWCXOGQNVHK-QDBORUFSSA-L |
Isomeric SMILES |
COC1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)OC5=CC=CC=C5)OC)S(=O)(=O)[O-])S(=O)(=O)[O-])OC6=CC=CC=C6.[Na+].[Na+] |
Canonical SMILES |
COC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)OC5=CC=CC=C5)OC)S(=O)(=O)[O-])S(=O)(=O)[O-])OC6=CC=CC=C6.[Na+].[Na+] |
Origin of Product |
United States |
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